molecular formula C10H16N2O2 B2649008 1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid CAS No. 1368931-77-4

1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2649008
CAS No.: 1368931-77-4
M. Wt: 196.25
InChI Key: SZYHADWMNXYSAQ-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole-Based Research

Pyrazole chemistry traces its origins to the late 19th century, when German chemist Ludwig Knorr first synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) in 1883 while attempting to develop quinoline derivatives. This discovery marked the beginning of systematic investigations into pyrazole derivatives, revealing their analgesic and antipyretic properties. In 1898, Hans von Pechmann developed a seminal synthesis method for pyrazole using acetylene and diazomethane, laying the groundwork for modern heterocyclic chemistry.

The mid-20th century saw significant advancements, with the isolation of the first natural pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds (Citrullus vulgaris) in 1959. This finding challenged earlier assumptions about the exclusivity of synthetic pyrazoles and spurred interest in their biological roles. By the 21st century, pyrazole derivatives had become central to pharmaceutical development, exemplified by drugs such as celecoxib (a COX-2 inhibitor) and sildenafil (Viagra).

Position of 1,3-Bis(propan-2-yl)-1H-pyrazole-5-carboxylic Acid in Heterocyclic Chemistry

This compound exemplifies the structural versatility of pyrazoles. Its molecular architecture features:

  • A pyrazole core with two adjacent nitrogen atoms, enabling π-electron delocalization and aromatic stability
  • Bulky isopropyl groups at positions 1 and 3, which sterically influence reactivity patterns
  • A carboxylic acid moiety at position 5, introducing hydrogen-bonding capabilities and acidity (pK~a~ ≈ 2.5–4.0)

This compound’s synthesis typically employs Knorr-type cyclocondensation reactions between 1,3-diketones and hydrazines, followed by regioselective functionalization. Recent advances incorporate Vilsmeier-Haack formylation to introduce the carboxylic acid group, achieving yields >75% under optimized conditions.

Table 1: Key Structural Features and Their Chemical Implications

Structural Feature Chemical Property Impact on Reactivity
Pyrazole core Aromatic stabilization (6π electrons) Resistance to electrophilic substitution at C4
Isopropyl substituents Steric bulk (≈1.78 Å van der Waals radius) Hindered nucleophilic attack at C3/C5
Carboxylic acid group Acidic proton (pK~a~ ~2.5) Hydrogen-bond donor in supramolecular assemblies

Academic and Industrial Research Significance

In academic settings, this compound serves as:

  • A model system for studying steric effects in heterocyclic substitution reactions
  • A precursor for metal-organic frameworks (MOFs) via coordination with transition metals
  • A scaffold for developing asymmetric catalysis ligands, particularly scorpionates

Industrial applications focus on:

  • Pharmaceutical intermediates (e.g., COX-2 inhibitors, antipsychotics)
  • Agrochemical precursors (e.g., SDH inhibitor fungicides)
  • Specialty chemicals for advanced material synthesis

Current Research Landscape and Challenges

Contemporary studies address three primary challenges:

1. Regioselective Functionalization
The inherent electronic asymmetry of the pyrazole ring complicates positional control during substitution. Computational studies using density functional theory (DFT) reveal that the carboxylic acid group directs electrophiles to C4 (σ = +0.17 e) while shielding C3 (σ = −0.09 e).

2. Sustainable Synthesis
Recent advances employ gold-catalyzed aminofluorination of alkynes with Selectfluor, achieving 85–92% yields under mild conditions (25°C, 12 h).

3. Biological Activity Optimization
Ongoing research explores structure-activity relationships (SAR) for antimicrobial applications:

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Microbial Strain Minimum Inhibitory Concentration (µg/mL) Reference
Staphylococcus aureus 30–45
Escherichia coli 40–60
Mycobacterium tuberculosis 6.25–12.5

Critical challenges include improving metabolic stability and reducing off-target interactions in therapeutic applications. Advances in cryogenic electron microscopy (cryo-EM) and molecular docking simulations are enabling rational design of next-generation derivatives with enhanced specificity.

Properties

IUPAC Name

2,5-di(propan-2-yl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(2)8-5-9(10(13)14)12(11-8)7(3)4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYHADWMNXYSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with a 1,3-diketone, followed by the introduction of isopropyl groups and carboxylation. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The isopropyl groups and carboxylic acid functional group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can lead to a variety of functionalized pyrazoles.

Scientific Research Applications

Chemistry

1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of new chemical entities with potential applications in various fields.

Biology

Research has indicated that this compound exhibits significant antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains:
    Bacterial StrainInhibition Concentration (µg/mL)
    Escherichia coli40
    Staphylococcus aureus30
    Bacillus subtilis25
  • Anti-inflammatory Activity : In animal models, it has demonstrated efficacy comparable to traditional anti-inflammatory drugs like indomethacin.

Medicine

The therapeutic potential of this compound is under investigation for its role in developing new drugs. It has been identified as a candidate for treating conditions related to inflammation and infection due to its biological activity.

Study on Antimicrobial Properties

A study conducted by Burguete et al. reported that derivatives of pyrazole compounds, including this specific compound, exhibited significant antimicrobial activity against Mycobacterium tuberculosis and other pathogenic bacteria at concentrations as low as 6.25 µg/mL.

Evaluation of Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of this compound using a carrageenan-induced edema model in mice. Results indicated a dose-dependent reduction in inflammation with an IC50 value comparable to indomethacin.

Mechanism of Action

The mechanism of action of 1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid functional group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyrazole-carboxylic acid derivatives and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
1,3-Bis(propan-2-yl)-1H-pyrazole-5-carboxylic acid Isopropyl (1,3), COOH (5) C10H16N2O2* 212.25* High lipophilicity; steric hindrance -
1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Phenyl (1), isopropyl (5), COOH (3) C13H14N2O2 230.27 Enhanced π-π interactions; anticancer leads
1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Isopropyl (1), CF3 (3), COOH (5) C8H9F3N2O2 222.17 Electron-withdrawing CF3; metabolic stability
3-(2-Furyl)-1-phenyl-1H-pyrazole-5-carboxylic acid Phenyl (1), furyl (3), COOH (5) C14H10N2O3 254.24 Polar furyl group; potential kinase inhibition
4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Methyl (1), isopropyl (3), I (4), COOH (5) C8H11IN2O2 294.09 Heavy atom (I); radiopharmaceutical applications

*Note: Molecular formula and weight for the target compound are inferred based on nomenclature and analogous structures.

Key Comparative Analyses

Steric and Electronic Effects
  • Isopropyl vs. Phenyl Groups :
    The target compound’s dual isopropyl groups (positions 1 and 3) create significant steric hindrance, reducing reactivity at the pyrazole ring compared to phenyl-substituted analogs like 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. However, phenyl groups enhance π-π stacking interactions, which are critical in receptor binding .
  • Electron-Withdrawing Groups (CF3, COOH) :
    The trifluoromethyl group in 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid increases electronegativity, stabilizing the ring against nucleophilic attack. In contrast, the carboxylic acid group in all derivatives enhances solubility in polar solvents .
Lipophilicity and Solubility
  • The target compound’s isopropyl groups contribute to higher lipophilicity (logP ~2.5–3.0*) compared to derivatives with polar substituents like furyl (logP ~1.8 for 3-(2-furyl)-1-phenyl-1H-pyrazole-5-carboxylic acid) . This property may favor membrane permeability but reduce aqueous solubility.

Biological Activity

Overview

1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in biological research due to its potential therapeutic properties, particularly in the realms of antimicrobial and anti-inflammatory activities. This article delves into the biological activities of this compound, supported by research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

\text{Chemical Formula C 11}H_{16}N_{2}O_{2}}

This structure features two isopropyl groups and a carboxylic acid functional group that contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carboxylic acid group can form hydrogen bonds and engage in electrostatic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Concentration (µg/mL)
Escherichia coli40
Staphylococcus aureus30
Bacillus subtilis25

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has shown comparable efficacy to traditional anti-inflammatory drugs like indomethacin. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

  • Study on Antimicrobial Properties : A study conducted by Burguete et al. reported that derivatives of pyrazole compounds, including this compound, exhibited significant antimicrobial activity against Mycobacterium tuberculosis and other pathogenic bacteria at concentrations as low as 6.25 µg/mL .
  • Evaluation of Anti-inflammatory Effects : A recent study assessed the anti-inflammatory effects of this compound in a carrageenan-induced edema model in mice. Results indicated a dose-dependent reduction in inflammation with an IC50 value comparable to indomethacin .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives:

Compound Activity Type IC50/Minimum Inhibition Concentration
1,3-Bis(phenylthio)propan-2-oneAntimicrobial20 µg/mL
1-(2-hydroxy-3-aroxypropyl)-3-arylAnticancerIC50 = 26 µM
1-Acetyl-3,5-diphenylpyrazole derivativesAnti-tubercularEffective at 6.25 µg/mL

This table highlights the unique position of this compound within the broader context of pyrazole derivatives .

Q & A

Q. Basic

  • Recrystallization : Use ethanol/water mixtures to exploit differences in solubility between isomers .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for separation .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) can resolve polar by-products .

How can researchers design structure-activity relationship (SAR) studies for this compound based on analogous compounds' bioactivity data?

Q. Advanced

Structural analogs : Compare with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which shows antimicrobial activity via enzyme inhibition .

Modify substituents : Test isopropyl vs. phenyl groups at positions 1 and 3 to assess steric vs. electronic effects .

Assay design : Use enzyme inhibition (e.g., COX-2) or antimicrobial disk diffusion assays, referencing protocols from pyrazole-carboxylic acid derivatives .

What are the critical parameters to consider when scaling up the synthesis of pyrazole-carboxylic acid derivatives from laboratory to pilot-scale?

Q. Basic

  • Heat management : Ensure efficient cooling to prevent exothermic side reactions during cyclocondensation .
  • Solvent recovery : Implement distillation systems for DMF or ethanol reuse .
  • Quality control : Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress .

How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Advanced
X-ray diffraction:

  • Identifies hydrogen bonding between carboxylic acid groups, influencing crystal packing .
  • Clarifies dihedral angles between isopropyl groups and the pyrazole ring, critical for modeling steric effects .
  • Validates DFT-optimized geometries by comparing bond lengths and angles .

What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?

Advanced
Challenges include racemization during synthesis and lack of chiral centers. Solutions:

  • Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during cyclization .
  • Enzymatic resolution : Use lipases to hydrolyze ester precursors selectively .
  • Chiral HPLC : Employ columns with amylose-based stationary phases for enantiomer separation .

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